![molecular formula C24H28N2O8 B5526693 N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)

N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to aspartic acid involves multiple steps, including alkylation, esterification, and hydrogenation processes. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, demonstrates the complexity of such syntheses, involving key steps like alkylation of N-(diphenylmethylene)glycine tert-butyl ester (Hsiao, 1998). Additionally, stereoselective synthesis from L-aspartic acid showcases the generation of beta-benzyl-alpha-alkyl-beta-amino acids through acylation and alkylation followed by hydrogenation for anti-disubstituted beta-amino acids (Seki, Shimizu, & Matsumoto, 2000).

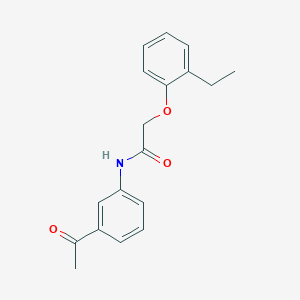

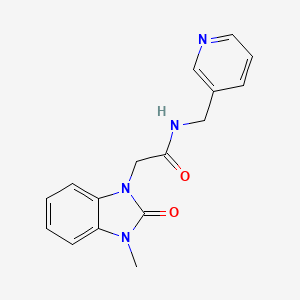

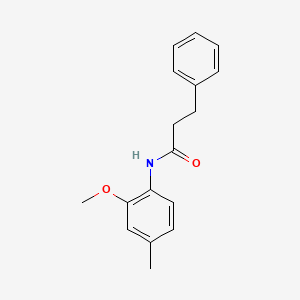

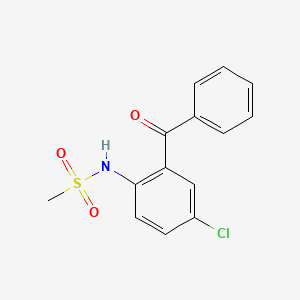

Molecular Structure Analysis

The molecular structure of compounds derived from aspartic acid can be elucidated using various spectroscopic techniques. For example, studies on the synthesis and characterization of 4-(2-benzyloxy-ethoxycarbonyl)-2-oxetanone from L-aspartic acid indicate the importance of NMR, IR, and mass spectroscopy in determining the structure and confirming the synthesis of such complex molecules (Xiao, 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds derived from aspartic acid, such as N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid, can include condensation, polymerization, and cyclization reactions. For example, the kinetics and equilibrium of enzymatic synthesis of peptides in aqueous/organic biphasic systems using derivatives of aspartic acid demonstrate the complexity of reactions these compounds can undergo (Nakanishi, Kimura, & Matsuno, 1986).

Physical Properties Analysis

The physical properties of N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid and related compounds, such as solubility, melting point, and crystallinity, are essential for their practical application. These properties are determined by the molecular structure and can significantly impact the compound's functionality in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are vital for understanding how N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid can be utilized in chemical syntheses and potential industrial applications. Studies on the preparation and reactivity of protected β-hydroxyaspartic acid suitable for peptide synthesis highlight the importance of protecting groups in modifying the chemical properties and reactivity of aspartic acid derivatives (Wagner & Tilley, 1990).

Applications De Recherche Scientifique

Enzymatic Synthesis in Biotechnology

N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid is utilized in enzymatic synthesis processes, particularly in the production of peptide precursors. A study highlighted the continuous enzymatic production of peptide precursors in aqueous/organic biphasic mediums, significantly enhancing the yield compared to conventional methods. This process is crucial for the industrial-scale production of synthetic sweeteners like aspartame, demonstrating the compound's relevance in biotechnological applications (Murakami et al., 2000).

Metal Complex Stability Studies

Research on the stability constants of metal complexes with amino dicarboxylic acids, including N-benzyl aspartic acid, provides insights into their potential for biological applications. These studies help understand the coordination chemistry and stability of metal ion complexes, which is fundamental in fields like medicinal chemistry and environmental science (Shtacher, 1966).

Novel Amino Acid Synthesis

N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid serves as a building block in the synthesis of novel amino acids. For instance, the synthesis of heterocyclic aromatic amino acids based on the 3-(2-benzimidazolyl)alanine system from D- or L-aspartic acid highlights its utility in creating new compounds with potential pharmacological applications (Nestor et al., 1984).

Membrane Separation Techniques

The compound is also significant in the study of membrane concentration and separation techniques for amino acids in organic solvents. This research contributes to the development of more efficient and selective separation processes in chemical and pharmaceutical manufacturing (Reddy et al., 1996).

Peptide Synthesis Optimization

Further research into the enzymatic synthesis of aspartame precursors demonstrates the optimization of reaction conditions to improve yields and process efficiency. Studies like these are pivotal for advancing synthetic methodologies in peptide chemistry, which has broad implications for drug development and manufacturing (Miyanaga et al., 1995).

Propriétés

IUPAC Name |

2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O8/c1-3-33-23(31)25(15-17-11-7-5-8-12-17)19(21(27)28)20(22(29)30)26(24(32)34-4-2)16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSPCEBYBRVEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC1=CC=CC=C1)C(C(C(=O)O)N(CC2=CC=CC=C2)C(=O)OCC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis[benzyl(ethoxycarbonyl)amino]butanedioic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)

![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)